3-methyl-1-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
3-methyl-1-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that features a unique structure combining an indazole core with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a phenylhydrazine derivative with a suitable ketone, followed by cyclization in the presence of an acid catalyst to form the indazole core. The thiophene ring can be introduced through a subsequent cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiophene ring or the indazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-1-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In industry, the compound’s properties make it suitable for use in materials science. It can be incorporated into polymers and other materials to enhance their properties, such as conductivity, stability, and mechanical strength.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-methyl-5-(thiophen-2-yl)-1H-pyrazole
- 3-methyl-1-phenyl-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- 3-methyl-1-phenyl-6-(pyridin-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Uniqueness
Compared to similar compounds, 3-methyl-1-phenyl-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one stands out due to its unique combination of the indazole core and the thiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-methyl-1-phenyl-6-thiophen-2-yl-6,7-dihydro-5H-indazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-18-15(20(19-12)14-6-3-2-4-7-14)10-13(11-16(18)21)17-8-5-9-22-17/h2-9,13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNDQDQLGPMKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)C3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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